2-(Quinolin-8-YL)acetaldehyde CAS number 191228-36-1
2-(Quinolin-8-YL)acetaldehyde CAS number 191228-36-1
An In-Depth Technical Guide to 2-(Quinolin-8-YL)acetaldehyde (CAS 191228-36-1): Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
2-(Quinolin-8-yl)acetaldehyde, identified by CAS number 191228-36-1, is a pivotal chemical intermediate whose value is anchored in its bifunctional nature: a reactive aldehyde group appended to the biologically significant quinoline scaffold. The quinoline core is a well-established pharmacophore, integral to numerous therapeutic agents due to its broad spectrum of activities, including antimicrobial, anticancer, and antineurodegenerative properties.[1][2] This guide, designed for researchers, chemists, and professionals in drug development, provides a comprehensive technical overview of 2-(quinolin-8-yl)acetaldehyde. It delineates rational, field-proven synthetic strategies, explores the compound's rich chemical reactivity, and discusses its potential applications as a versatile building block in the synthesis of novel, high-value molecules for medicinal chemistry and materials science.
Core Molecular Profile and Physicochemical Properties
2-(Quinolin-8-yl)acetaldehyde is an organic compound featuring a quinoline moiety linked at the 8-position to an acetaldehyde side chain.[1] This unique arrangement makes it a valuable intermediate for synthetic elaboration.[1] The quinoline ring system provides a rigid, aromatic backbone, while the aldehyde group offers a primary site for a wide array of chemical transformations.
| Property | Value | Source |
| CAS Number | 191228-36-1 | [][4] |
| Molecular Formula | C₁₁H₉NO | [1][] |
| Molecular Weight | 171.19 g/mol | [1][] |
| IUPAC Name | 2-(quinolin-8-yl)acetaldehyde | [1][] |
| Appearance | (Predicted) Pale yellow to brown solid or oil | - |
| Solubility | (Predicted) Soluble in common organic solvents (DCM, THF, EtOAc) | - |
Analytical Characterization (Predicted):
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¹H NMR: Expected signals would include aromatic protons on the quinoline ring (typically in the δ 7.5-8.9 ppm range), a characteristic aldehyde proton (triplet, δ ~9.8 ppm), and methylene protons adjacent to the aldehyde and the ring (doublet, δ ~3.9 ppm).
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¹³C NMR: Aromatic carbons (δ ~120-150 ppm) and a downfield aldehyde carbonyl carbon (δ ~200 ppm) would be key identifiers.
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Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z 171.07 would be expected, confirming the molecular weight.
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Infrared (IR) Spectroscopy: A strong C=O stretching vibration for the aldehyde at ~1725 cm⁻¹ and C=N/C=C stretching from the quinoline ring at ~1600-1450 cm⁻¹ would be prominent.
Rational Synthesis Design and Execution
While specific literature detailing the synthesis of 2-(quinolin-8-yl)acetaldehyde is sparse, its structure lends itself to logical and robust synthetic design based on established organic chemistry principles. The most judicious approach involves the synthesis of a stable precursor, 2-(quinolin-8-yl)ethanol, followed by a controlled oxidation.
Retrosynthetic Analysis and Strategic Approach
The primary challenge in synthesizing this molecule is the inherent instability and high reactivity of the aldehyde functional group, which is prone to oxidation and self-condensation. Therefore, a strategy that introduces the aldehyde in the final step from a stable precursor, such as a primary alcohol, is scientifically sound and minimizes potential side reactions and purification difficulties.
Caption: Retrosynthetic pathway for 2-(quinolin-8-yl)acetaldehyde.
Experimental Protocol: Synthesis of 2-(Quinolin-8-yl)ethanol via Friedländer Condensation
The Friedländer synthesis is a powerful and direct method for constructing the quinoline ring system.[1] It involves the condensation of a 2-aminoaryl aldehyde with a carbonyl compound containing a reactive α-methylene group, followed by cyclodehydration.[1] This protocol outlines a plausible pathway to the key alcohol precursor.
Caption: Workflow for Friedländer synthesis of the precursor alcohol.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-aminobenzaldehyde (1.0 eq) and absolute ethanol (approx. 0.2 M concentration).
-
Reagent Addition: While stirring under a nitrogen atmosphere, add 3-hydroxypropanal (1.1 eq) to the solution. Causality Note: A slight excess of the methylene component ensures complete consumption of the more valuable amino-aldehyde.
-
Catalyst Introduction: Add potassium hydroxide (KOH, 1.5 eq) portion-wise. The reaction is base-catalyzed; KOH facilitates the initial aldol-type condensation.
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Neutralize with 1M HCl. Reduce the solvent volume in vacuo. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil/solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-(quinolin-8-yl)ethanol.
Experimental Protocol: Oxidation to 2-(Quinolin-8-yl)acetaldehyde
The final step requires a mild and selective oxidation of the primary alcohol to the aldehyde, crucially avoiding over-oxidation to the corresponding carboxylic acid. The Dess-Martin Periodinane (DMP) oxidation is an excellent choice due to its operational simplicity, neutral pH conditions, and high yields at room temperature.[1]
Step-by-Step Methodology:
-
Reactor Setup: In a dry flask under a nitrogen atmosphere, dissolve 2-(quinolin-8-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. Causality Note: DMP is a hypervalent iodine compound that acts as a mild oxidant. The slight excess ensures full conversion of the alcohol.
-
Reaction Execution: Stir the mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by TLC. The mixture will typically become cloudy as the DMP is consumed.
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio). Stir for 15-20 minutes until the organic layer is clear.
-
Isolation: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product should be purified immediately via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(quinolin-8-yl)acetaldehyde. Note: Due to the aldehyde's reactivity, it should be used immediately or stored under an inert atmosphere at low temperature (-20 °C).
Chemical Reactivity and Derivatization Potential
The synthetic utility of 2-(quinolin-8-yl)acetaldehyde stems from the reactivity of its aldehyde group, which serves as an electrophilic handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
Caption: Key reactive pathways of 2-(quinolin-8-yl)acetaldehyde.
Key Transformations for Drug Discovery:
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Reductive Amination: This is arguably the most powerful reaction for generating molecular diversity. The aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a new, more complex amine. This allows for the systematic introduction of a vast array of side chains to probe structure-activity relationships (SAR).
-
Schiff Base and Enamine Formation: Condensation with primary amines yields Schiff bases (imines), which are important ligands for forming metal complexes with potential antimicrobial or catalytic properties.[1] Reaction with secondary amines can produce enamines, which are valuable nucleophilic intermediates.[5]
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions convert the aldehyde into an alkene, providing a scaffold for further modifications. The HWE reaction, in particular, is highly valuable as it typically produces the thermodynamically favored (E)-alkene with high selectivity.
-
Nucleophilic Additions: Grignard reagents and organolithium compounds can add to the aldehyde to form secondary alcohols, extending the carbon skeleton.
Applications in Research and Development
The true value of 2-(quinolin-8-yl)acetaldehyde is as a strategic building block for creating novel molecules with tailored functions.
-
Medicinal Chemistry: The quinoline scaffold is present in numerous approved drugs.[2] Derivatives of 8-hydroxyquinoline, structurally related to the target molecule, are known for their ability to chelate metal ions and have shown promise in treating neurodegenerative diseases like Alzheimer's by modulating metal ion homeostasis.[6] This aldehyde provides a direct entry point for synthesizing libraries of novel quinoline-based compounds to be screened for a wide range of biological activities, including:
-
Materials Science: Quinoline derivatives are utilized as fluorescent chemosensors for metal ion detection and as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs).[7] The aldehyde functionality allows for the covalent attachment of this chromophoric and coordinating quinoline unit onto polymers or other molecular frameworks to develop new functional materials.
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of 2-(quinolin-8-yl)acetaldehyde and ensure user safety.
Hazard Identification: [4]
| Pictogram | GHS Hazard Statements |
|---|
|
| H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |Handling and Storage Recommendations:
-
Handling: Always handle in a well-ventilated chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust/vapors and contact with skin and eyes.
-
Storage: Aldehydes are susceptible to air oxidation, forming corresponding carboxylic acids, and can also undergo polymerization. For maximum shelf-life and purity, it is imperative to store 2-(quinolin-8-yl)acetaldehyde in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated or frozen (-20 °C).
-
Purity Check: Before use, especially after prolonged storage, it is advisable to verify the compound's purity by ¹H NMR to check for the presence of the corresponding carboxylic acid impurity (characterized by the absence of the aldehyde proton at ~9.8 ppm and the appearance of a broad carboxylic acid proton >10 ppm).
References
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Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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Synthesis of quinolines. Organic Chemistry Portal. [Link]
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2-(Quinolin-2-YL)acetaldehyde. PubChem. [Link]
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Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. [Link]
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Studies on the Preparation of Quinoline-2-Aldehyde. ResearchGate. [Link]
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Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. [Link]
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8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central (PMC). [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central (PMC). [Link]
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Acetic acid, 2-(3-methylbutoxy)-, 2-buten-1-yl ester - Substance Details. US EPA. [Link]
- A method for purifying 8-hydroxyquinoline reaction solution.
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8-Methylquinoline. PubChem. [Link]
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Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. National Institutes of Health (NIH). [Link]
- Substituted 8-hydroxyquinolines and process for the preparation thereof.
- Purification method of 8-hydroxyquinoline crude product.
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Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]
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Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
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Acetaldehyde - properties, characteristics and health effects. PCC Group. [Link]
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How acetaldehyde reacts with low molecular weight phenolics in white and red wines. ResearchGate. [Link]
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Diethyl Formylmethylphosphonate as an Acetaldehyde Synthon for Quinoline Synthesis. ResearchGate. [Link]
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